AZD-6280

Vue d'ensemble

Description

AZD-6280 est un nouveau modulateur partiel du récepteur de l'acide gamma-aminobutyrique A. Il a montré une efficacité in vitro plus élevée aux sous-types alpha-2 et alpha-3 par rapport aux sous-types alpha-1 et alpha-5 . Ce composé a été principalement étudié pour ses effets anxiolytiques potentiels et son profil d'effets secondaires favorable par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

It has been used in clinical trials to investigate its effects on sedation, cognition, and electroencephalography compared to lorazepam . Additionally, AZD-6280 has been studied for its impact on the pharmacokinetics of midazolam and caffeine in healthy volunteers . Its selective modulation of the gamma-aminobutyric acid A receptor makes it a valuable compound for research into anxiety and sedation .

Mécanisme D'action

AZD-6280 exerts its effects by selectively modulating the gamma-aminobutyric acid A receptor, specifically targeting the alpha-2 and alpha-3 subtypes . This selective modulation results in a distinct pharmacodynamic profile, with potential concentration-related anxiolytic effects and a more favorable side effect profile compared to lorazepam . The molecular targets and pathways involved in its mechanism of action include the gamma-aminobutyric acid A receptor subtypes alpha-2 and alpha-3 .

Analyse Biochimique

Biochemical Properties

AZD-6280 plays a significant role in modulating the activity of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound interacts with the α2 and α3 subtypes of the GABAA receptor, enhancing their activity and leading to increased inhibitory signaling . This interaction helps to reduce neuronal excitability and has anxiolytic effects. The compound’s selective modulation of these receptor subtypes is key to its therapeutic potential, as it aims to provide anxiolytic benefits without the sedative side effects commonly associated with non-selective GABAA receptor modulators .

Cellular Effects

This compound influences various cellular processes by modulating GABAA receptor activity. In neurons, the compound enhances inhibitory signaling, leading to reduced neuronal excitability and decreased release of excitatory neurotransmitters . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, contributing to its anxiolytic effects. Additionally, this compound’s selective targeting of the α2 and α3 subtypes helps to minimize the impact on other cellular functions, reducing the likelihood of adverse effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2 and α3 subtypes of the GABAA receptor. By enhancing the activity of these receptors, the compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism of action is responsible for the compound’s anxiolytic effects. Furthermore, this compound’s selective modulation of these receptor subtypes helps to avoid the sedative effects associated with non-selective GABAA receptor modulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its anxiolytic effects over extended periods, with minimal degradation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anxiolytic effects without causing sedation . At higher doses, some adverse effects, such as mild sedation and motor impairment, have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes responsible for its metabolism and clearance. The compound is primarily metabolized by the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors on neuronal membranes . The compound’s targeting signals and post-translational modifications help direct it to specific compartments within neurons, ensuring its effective modulation of GABAA receptor activity . This precise localization is essential for achieving the desired therapeutic effects while minimizing off-target interactions.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de l'AZD-6280 impliquent la préparation d'une liqueur mère en dissolvant 2 mg du médicament dans 50 μL de diméthylsulfoxyde, ce qui donne une concentration de la liqueur mère de 40 mg/mL . Les méthodes de production industrielle de l'this compound ne sont pas détaillées de manière exhaustive dans la littérature disponible.

Analyse Des Réactions Chimiques

L'AZD-6280 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde pour la dissolution et le stockage à des températures spécifiques afin de maintenir la stabilité . Les principaux produits formés à partir de ces réactions ne sont pas explicitement détaillés dans les sources disponibles.

Applications de la recherche scientifique

Il a été utilisé dans des essais cliniques pour étudier ses effets sur la sédation, la cognition et l'électroencéphalographie par rapport au lorazépam . De plus, l'this compound a été étudié pour son impact sur la pharmacocinétique du midazolam et de la caféine chez des volontaires sains . Sa modulation sélective du récepteur de l'acide gamma-aminobutyrique A en fait un composé précieux pour la recherche sur l'anxiété et la sédation .

Mécanisme d'action

L'this compound exerce ses effets en modulant sélectivement le récepteur de l'acide gamma-aminobutyrique A, ciblant spécifiquement les sous-types alpha-2 et alpha-3 . Cette modulation sélective se traduit par un profil pharmacodynamique distinct, avec des effets anxiolytiques potentiels liés à la concentration et un profil d'effets secondaires plus favorable par rapport au lorazépam . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action comprennent les sous-types alpha-2 et alpha-3 du récepteur de l'acide gamma-aminobutyrique A .

Comparaison Avec Des Composés Similaires

L'AZD-6280 est unique en sa modulation sélective des sous-types alpha-2 et alpha-3 du récepteur de l'acide gamma-aminobutyrique A, ce qui le distingue d'autres composés similaires tels que le lorazépam . D'autres composés similaires comprennent l'AZD8529 et l'AZD7325, qui ont été étudiés pour leurs transformations métaboliques et leurs profils de sécurité . La signature électroencéphalographique distincte et le profil d'effets secondaires favorable de l'this compound mettent en évidence son caractère unique par rapport à ces composés similaires .

Propriétés

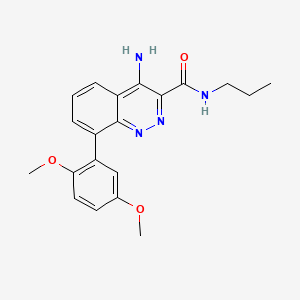

IUPAC Name |

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWCZRPXYVDQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915944 | |

| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942436-93-3 | |

| Record name | AZD-6280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6280 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6280 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

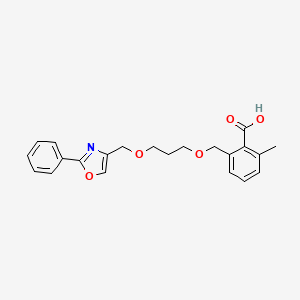

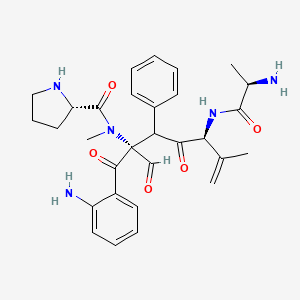

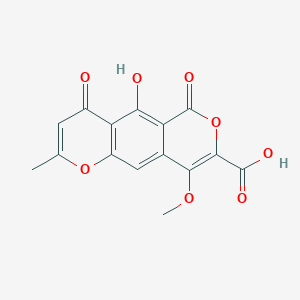

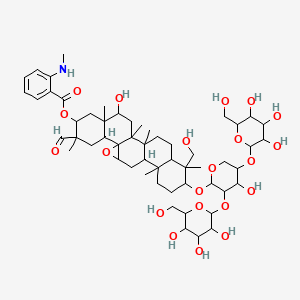

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.